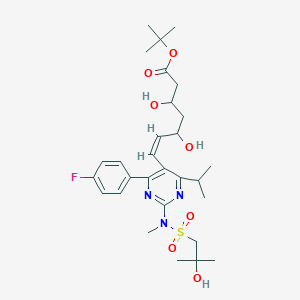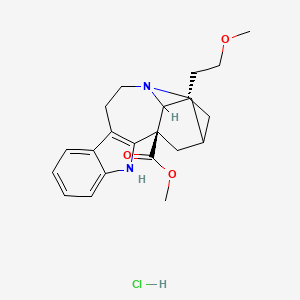
(+)-18-Methoxycoronaridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-18-Methoxycoronaridine hydrochloride: is a synthetic derivative of the naturally occurring alkaloid ibogaine. It is known for its potential therapeutic effects, particularly in the treatment of addiction and other neurological disorders. The compound is a hydrochloride salt, which enhances its solubility and stability for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (+)-18-Methoxycoronaridine hydrochloride typically involves multiple steps, starting from ibogaine or its derivatives. The key steps include:
Methoxylation: Introduction of a methoxy group at the 18th position of the ibogaine molecule.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (+)-18-Methoxycoronaridine hydrochloride can undergo oxidation reactions, particularly at the methoxy group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted quinones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: (+)-18-Methoxycoronaridine hydrochloride is used as a research tool to study the structure-activity relationships of ibogaine derivatives. It helps in understanding the chemical properties and reactivity of these compounds.
Biology: In biological research, the compound is used to investigate its effects on various biological systems, particularly the nervous system. It is studied for its potential neuroprotective and neuroregenerative properties.
Medicine: The most significant application of this compound is in the field of medicine, where it is explored for its potential to treat addiction, depression, and other neurological disorders. It is believed to modulate neurotransmitter systems, which could be beneficial in these conditions.
Industry: While its industrial applications are limited, the compound’s potential therapeutic benefits make it a candidate for pharmaceutical development.
Wirkmechanismus
The mechanism of action of (+)-18-Methoxycoronaridine hydrochloride involves its interaction with various molecular targets in the brain. It is believed to act on:
Nicotinic Acetylcholine Receptors: Modulating these receptors can influence neurotransmitter release and neuronal activity.
Serotonin Transporters: Inhibiting serotonin reuptake can enhance mood and reduce depressive symptoms.
Dopamine Transporters: Modulating dopamine levels can help in treating addiction and other mood disorders.
Vergleich Mit ähnlichen Verbindungen
Ibogaine: The parent compound from which (+)-18-Methoxycoronaridine hydrochloride is derived. It has similar therapeutic potential but different pharmacokinetic properties.
Noribogaine: A metabolite of ibogaine with distinct pharmacological effects.
18-Methoxycoronaridine: The free base form of the compound without the hydrochloride salt.
Uniqueness: this compound is unique due to its enhanced solubility and stability compared to its free base form. This makes it more suitable for certain applications, particularly in research and potential therapeutic use.
Eigenschaften
Molekularformel |
C22H29ClN2O3 |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
methyl (1R,17S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14?,15-,20?,22+;/m1./s1 |
InChI-Schlüssel |
CVBFKKVQGICEBT-XGNADRIESA-N |
Isomerische SMILES |
COCC[C@@H]1CC2C[C@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl |
Kanonische SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


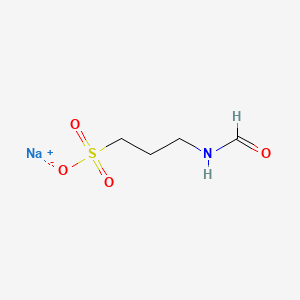

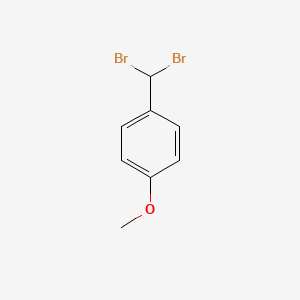
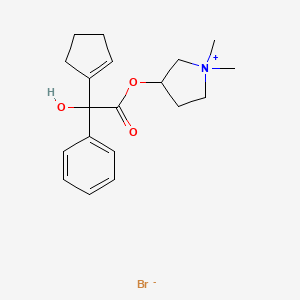
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)

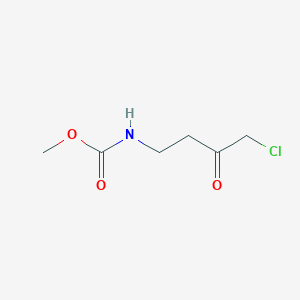

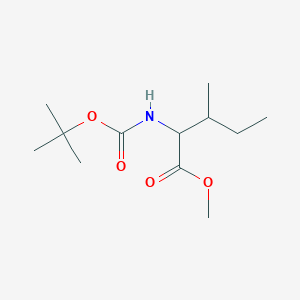

![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)
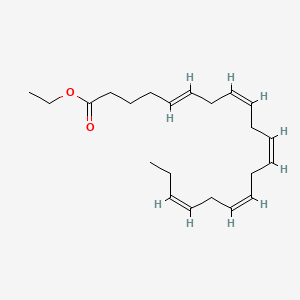
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
